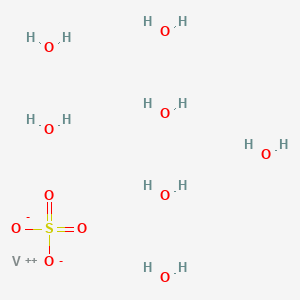![molecular formula C16H18IN B14672132 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide CAS No. 50496-66-7](/img/structure/B14672132.png)
1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is a quaternary ammonium compound with a unique structure that combines a pyridinium ion with a styryl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide typically involves the reaction of 1-ethylpyridinium iodide with 4-methylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl group attached to the pyridinium ion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions: 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or cyanides under mild to moderate conditions.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted pyridinium derivatives.
科学研究应用
1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
- 1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide
- 1-Ethyl-2-[2-(4-chlorophenyl)ethenyl]pyridin-1-ium iodide
Comparison: 1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
属性
CAS 编号 |
50496-66-7 |
|---|---|
分子式 |
C16H18IN |
分子量 |
351.22 g/mol |
IUPAC 名称 |
1-ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C16H18N.HI/c1-3-17-13-5-4-6-16(17)12-11-15-9-7-14(2)8-10-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
VTUIZLOBFBHPEY-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


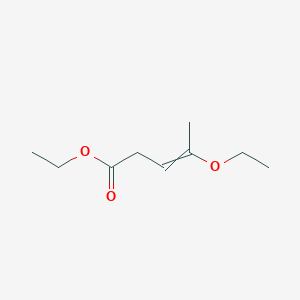
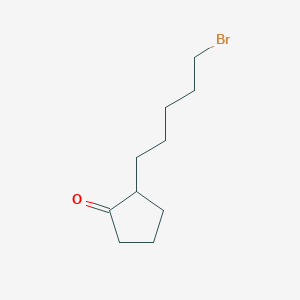
![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
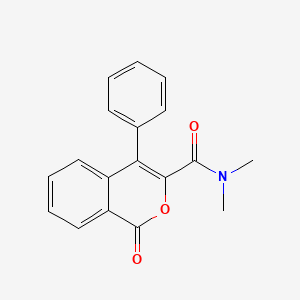
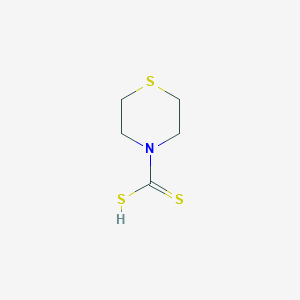
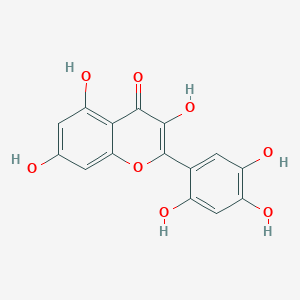
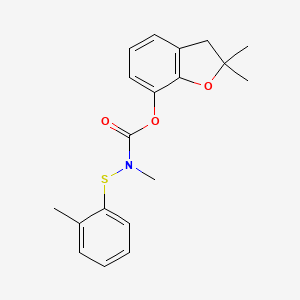

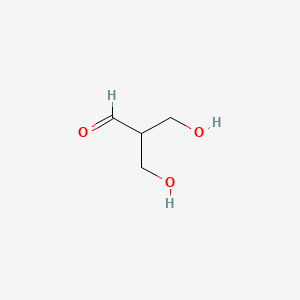
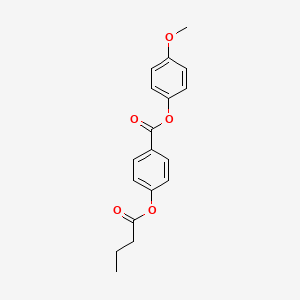
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)
![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)
